7-[3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid, commonly known as Unoprostone, is a synthetic compound with significant pharmacological properties. It is primarily recognized for its role as a prostaglandin analog and is utilized in ophthalmology for the treatment of glaucoma and ocular hypertension. The compound's structure comprises a cyclopentane ring, hydroxyl groups, and a heptenoic acid chain, which contribute to its biological activity.
Unoprostone was first synthesized in the 1980s and has been studied extensively for its therapeutic effects. It is derived from natural prostaglandins but modified to enhance its stability and efficacy in clinical applications. The compound is listed under the CAS Registry Number 120373-36-6 and can be found in various chemical databases including PubChem and CAS Common Chemistry .
Unoprostone belongs to the class of compounds known as prostaglandins, specifically classified as a prostaglandin E analog. These compounds are characterized by their role in mediating various physiological processes, including inflammation, vasodilation, and smooth muscle contraction.
The synthesis of 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid involves several key steps that typically include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) may vary depending on the synthetic route chosen by researchers .
The molecular formula of Unoprostone is , with a molecular weight of approximately 382.53 g/mol.
InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1
O=C(O)CCCC=CCC1C(O)CC(O)C1CCC(=O)CCCCCCC...
The structure features multiple stereocenters which contribute to its biological activity and specificity in interactions with biological targets .
Unoprostone undergoes various chemical reactions typical of prostaglandin analogs:
These reactions are crucial for modifying the compound for enhanced therapeutic properties or studying its metabolic pathways .
Unoprostone functions primarily as a selective agonist at prostaglandin receptors (specifically EP receptors). Its mechanism involves:
Data from clinical studies indicate that these mechanisms result in significant therapeutic benefits for patients suffering from elevated intraocular pressure .
Relevant data indicate that these properties influence its formulation in pharmaceutical preparations .
Unoprostone is primarily used in ophthalmology for:
Moreover, ongoing research explores its potential uses in other therapeutic areas due to its biological activity profile .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5